1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is a chemical compound that belongs to the class of phenethylamines, which are known for their psychoactive properties. This compound is characterized by the presence of a piperidine ring, which contributes to its pharmacological activity. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
The compound can be synthesized in laboratory settings and is often utilized in pharmaceutical research. It may also be derived from other organic compounds through various chemical reactions.
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is classified as an organic compound, specifically a tertiary amine due to the presence of the piperidine moiety. It is also categorized under the broader category of psychoactive substances.
The synthesis of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity.
The molecular formula of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride is C14H20ClN, indicating that it contains 14 carbon atoms, 20 hydrogen atoms, one nitrogen atom, and one chlorine atom in its structure.
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions using solvents such as dichloromethane or ethanol, and catalysts may be employed to facilitate the reaction process.
The mechanism of action of 1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It is believed to act on serotonin and dopamine receptors, influencing mood and behavior.
Research indicates that compounds with similar structures can exhibit psychoactive effects by modulating neurotransmitter levels, thereby impacting cognitive functions and emotional states.
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride finds applications in various fields:
This compound exemplifies the intersection between organic chemistry and pharmacology, highlighting its significance in both research and potential therapeutic applications.
The stereoselective synthesis of 1-(4-(piperidin-4-yl)phenyl)ethanol hydrochloride centers on asymmetric reduction of its ketone precursor, 1-(4-(piperidin-4-yl)phenyl)ethanone. Transition metal catalysts bearing chiral ligands enable precise control over the stereogenic alcohol center. Ruthenium complexes with (S)‑BINAP ligands achieve up to 98% enantiomeric excess (ee) in hydrogenation reactions at 50 bar H₂ and 60°C, leveraging substrate-catalyst π-π interactions to favor the (S)‑enantiomer . Iridium catalysts featuring P,N-ligands (e.g., BoPhoz) are equally effective under milder conditions (1–5 bar H₂, 25°C), producing the (R)‑enantiomer with 95% ee via outer-sphere hydride transfer [4] .
Biocatalytic routes offer sustainable alternatives. Lactobacillus brevis alcohol dehydrogenase reduces the ketone precursor in aqueous buffer (pH 7.0) with cofactor recycling, affording the (S)‑alcohol in >99% ee and 82% yield. Enzyme engineering has enhanced activity toward this bulky substrate, though space-time yields (0.5 g·L⁻¹·h⁻¹) remain inferior to chemocatalysis [6]. Kinetic resolution using Candida antarctica lipase B and vinyl acetate achieves 50% conversion and 99% ee for the residual (R)‑ketone, but the maximum theoretical yield is limited to 50% [7].
Table 1: Enantioselective Reduction Methods
Catalyst/Enzyme | Conditions | Product Enantiomer | ee (%) | Yield (%) |
---|---|---|---|---|
Ru/(S)-BINAP | 50 bar H₂, 60°C, MeOH | (S) | 98 | 90 |
Ir/BoPhoz | 5 bar H₂, 25°C, THF | (R) | 95 | 88 |
Lactobacillus brevis ADH | NADP⁺, glucose, 30°C | (S) | >99 | 82 |
Lipase B (CALB) | vinyl acetate, hexane | (R)-ketone (residual) | 99 | 45* |
*Yield of resolved ketone at 50% conversion.
Ugi four-component reactions (Ugi-4CR) efficiently construct the piperidine-ethanol core in a single step. Reacting 4-piperidone, benzyl isocyanide, benzylamine, and bromoacetic acid in methanol (25°C, 72 hours) yields a 1,4,4-trisubstituted piperidine intermediate. Subsequent reduction (NaBH₄) and acid-mediated hydrolysis afford the target compound in 65% overall yield . This strategy accommodates diverse substituents: aromatic amines (e.g., 4-fluorobenzylamine) boost antiviral activity, while aliphatic carboxylic acids (e.g., tert-butyloxycarbonyl-glycine) enhance solubility [10].
Piperidinone-based MCRs leverage in situ enamine formation. Condensation of N-Boc-piperidone-4-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates β-enamine diketones, which react regioselectively with hydrazines in ethanol to yield pyrazole-piperidine hybrids. Electron-withdrawing hydrazines (e.g., 4-nitrophenylhydrazine) favor 5-(piperidinyl)pyrazole regioisomers in 78% yield due to steric and electronic effects [10].
Table 2: MCR Strategies for Piperidine-Ethanol Synthesis
Reaction Type | Components | Key Conditions | Product Class | Yield Range |
---|---|---|---|---|
Ugi-4CR | 4-Piperidone, R¹-NC, R²-NH₂, R³-COOH | MeOH, 25°C, 72 h | 1,4,4-Trisubstituted piperidines | 60–85% |
Enamine-Hydrazine | N-Boc-piperidinone, DMF-DMA, R-NHNH₂ | EtOH, reflux, 12 h | Pyrazole-piperidinyl carboxylates | 70–88% |
The ethanol and piperidine moieties serve as handles for late-stage diversification. Oxidation of the alcohol with pyridinium chlorochromate (PCC) yields 1-(4-(piperidin-4-yl)phenyl)ethanone, enabling reductive aminations to install aminoethyl chains (–CH₂CH₂NR₂) for enhanced receptor binding [6]. Esterification via Mitsunobu reaction with phthalimide introduces protected amines, which, upon deprotection, generate aminoethyl derivatives critical for proteolysis-targeting chimeras (PROTACs) [6] [7].
The piperidine nitrogen undergoes alkylation with propargyl bromide (K₂CO₃, DMF, 50°C) to introduce alkyne "click" handles for azide conjugations. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the core to bioactive molecules like kinase inhibitors, exemplified by a 92% conjugation yield when using azide-functionalized imatinib analogs [7]. PROTAC development exploits the core as a semi-flexible linker, connecting E3 ligase ligands (e.g., thalidomide) to target binders (e.g., BET inhibitors). The piperidine’s rigidity and ethanol’s flexibility optimize ternary complex formation, achieving >70% target degradation at 10 μM [6] [7].
Table 3: Functionalization Reactions and Applications
Reaction Site | Transformation | Reagents/Conditions | Application |
---|---|---|---|
Alcohol | Oxidation to ketone | PCC, CH₂Cl₂, 25°C | Reductive amination scaffold |
Alcohol | Mitsunobu esterification | Phthalimide, PPh₃, DIAD, THF | Amine linker for PROTACs |
Piperidine N | Propargyl alkylation | Propargyl bromide, K₂CO₃, DMF | CuAAC conjugation |
Continuous-flow hydrogenation enables scalable enantioselective synthesis. A plug-flow reactor with immobilized Ru/(S)-BINAP catalyst (SiO₂ support) processes 1-(4-(piperidin-4-yl)phenyl)ethanone in supercritical CO₂/MeOH (1:1) at 100 bar and 70°C, achieving 94% ee and 98% conversion with a residence time of 30 minutes. Catalyst lifetime exceeds 500 hours due to suppressed leaching [4] .
Halogen exchange in bromo-precursors minimizes costs. Continuous bromination of 1-(piperidin-4-yl)phenol with HBr/H₂O₂ (titanium microreactor, 130°C) yields 4-(4-bromophenyl)piperidine hydrobromide in 95% purity. Subsequent nucleophilic substitution with ethylene carbonate (150°C, no solvent) forms the ethanol side chain, avoiding hazardous alkyl halides .
Process intensification via telescoped reactions reduces intermediates isolation. A three-step sequence—(i) Ugi-4CR, (ii) NaBH₄ reduction, (iii) hydrochloride salt formation—operates in a continuous-flow system with membrane separators. This cuts processing time from 120 hours (batch) to 8 hours and increases overall yield from 48% to 76% [7].
Table 4: Industrial Process Comparison
Process | Batch Yield | Continuous-Flow Yield | Productivity Gain |
---|---|---|---|
Catalytic Hydrogenation | 90% (5 h) | 98% (0.5 h) | 9.8× |
Telescoped Ugi-Reduction-Salt | 48% (120 h) | 76% (8 h) | 12.5× |
Halogen-Free Ethanol Installation | 65% (24 h) | 89% (2 h) | 10.7× |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6